

D-Trimannuronic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *D-Trimannuronic acid*

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Introduction

D-Trimannuronic acid is an oligosaccharide derived from the enzymatic or chemical hydrolysis of alginate, a major polysaccharide found in brown seaweeds. As a trimer of β -D-mannuronic acid, it is a subject of growing interest in biomedical research due to its potential therapeutic applications, including roles in pain management, treatment of vascular dementia, and as a component in vaccine development.^{[1][2][3]} This document provides an in-depth overview of the known physicochemical properties of **D-Trimannuronic acid**, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental workflows.

Physicochemical Properties

Quantitative physicochemical data for **D-Trimannuronic acid** is not extensively reported in publicly available literature. The following table summarizes the available information and provides general characteristics expected for similar oligosaccharides.

Property	Data for D-Trimannuronic Acid (Free Acid)	General Oligosaccharide Properties
Molecular Formula	C ₁₈ H ₂₆ O ₁₉ [1] [3]	Varies depending on the monomer units and degree of polymerization.
Molecular Weight	546.39 g/mol [1] [3]	Increases with the degree of polymerization.
CAS Number	66754-13-0 [1] [3]	Each specific oligosaccharide has a unique CAS number.
Melting Point	Not available	Oligosaccharides generally do not have sharp melting points; they tend to decompose at high temperatures.
Boiling Point	Not available	Not applicable as oligosaccharides typically decompose before boiling.
Solubility	Soluble in water. Insoluble in most organic solvents. [4] To enhance solubility, heating to 37°C and sonication in an ultrasonic bath is recommended. [1] [3]	Generally soluble in water due to the presence of multiple hydroxyl groups. Solubility in water tends to decrease as the chain length increases. [5] They are typically insoluble in nonpolar organic solvents. [4]
pKa	Not available	The pKa of uronic acid carboxyl groups in similar polysaccharides like heparin has been determined to be in the range of 2.79 to 3.13. [6]
Stability	Store at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage. [1]	Stability is dependent on temperature and pH. Glycosidic bonds can be susceptible to hydrolysis under acidic conditions.

Experimental Protocols

Detailed experimental methodologies for the characterization and analysis of **D-Trimannuronic acid** are crucial for research and development. Below are protocols for key analytical techniques.

Isolation and Purification of D-Trimannuronic Acid

D-Trimannuronic acid is typically obtained by the controlled hydrolysis of alginate, specifically from polymannuronic acid (poly-M) blocks.

- Enzymatic Hydrolysis:
 - Substrate Preparation: Prepare a solution of high-purity sodium alginate rich in poly-M blocks in a suitable buffer (e.g., Tris-HCl with CaCl₂).
 - Enzymatic Digestion: Add a specific alginate lyase that cleaves M-M linkages to the substrate solution. Incubate at the optimal temperature and pH for the enzyme (e.g., 37°C, pH 7.0) for a defined period (e.g., 24 hours).
 - Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).
 - Fractionation: Centrifuge the digest to remove any insoluble material. The supernatant containing a mixture of oligomannuronates is then subjected to size-exclusion chromatography (SEC) or anion-exchange chromatography to separate the oligosaccharides based on their degree of polymerization.
 - Trimer Collection: Collect the fractions corresponding to the trimannuronic acid, as determined by comparison with standards or by mass spectrometry.
 - Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain the purified **D-Trimannuronic acid** powder.
- Acid Hydrolysis:
 - Prepare a solution of polymannuronic acid in a dilute acid (e.g., 0.1 M HCl).

- Heat the solution at a controlled temperature (e.g., 80°C) for a specific time to achieve partial hydrolysis.
- Neutralize the solution with a base (e.g., NaOH).
- Follow steps 4-6 from the enzymatic hydrolysis protocol for fractionation and purification.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity and determine the degree of polymerization of the isolated oligosaccharide.

- System: An HPLC system equipped with a UV detector or a refractive index detector.
- Column: A size-exclusion column suitable for oligosaccharide separation (e.g., Superdex™ 30).
- Mobile Phase: An aqueous buffer, such as 0.1 M NaCl.
- Flow Rate: A typical flow rate is 0.2 mL/min.
- Detection: If the oligosaccharide contains an unsaturated uronic acid at the non-reducing end (a product of lyase activity), UV detection at 230 nm can be used. Otherwise, a refractive index detector is employed.
- Procedure:
 - Dissolve the purified **D-Trimannuronic acid** in the mobile phase.
 - Inject a known volume (e.g., 20 µL) onto the column.
 - Monitor the elution profile and compare the retention time with that of known standards for dimeric, trimeric, and tetrameric mannuronates to confirm the identity and purity.^[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural characterization of oligosaccharides.

- Sample Preparation: Dissolve the lyophilized **D-Trimannuronic acid** in deuterium oxide (D_2O).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
 - 1H NMR: Provides information on the anomeric protons and other protons in the sugar rings, which can confirm the β -linkage and the mannuronic acid configuration.
 - ^{13}C NMR: Shows the chemical shifts of the carbon atoms, including the carboxyl carbons. This technique is particularly useful for identifying the monomeric units and the linkage positions.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals and to confirm the connectivity between the mannuronic acid residues, thus verifying the 1,4-linkage.
- Analysis: The chemical shifts obtained are compared with published data for oligomannuronates to confirm the structure of **D-Trimannuronic acid**.^[8]

Determination of pKa by ^{13}C NMR Spectroscopy

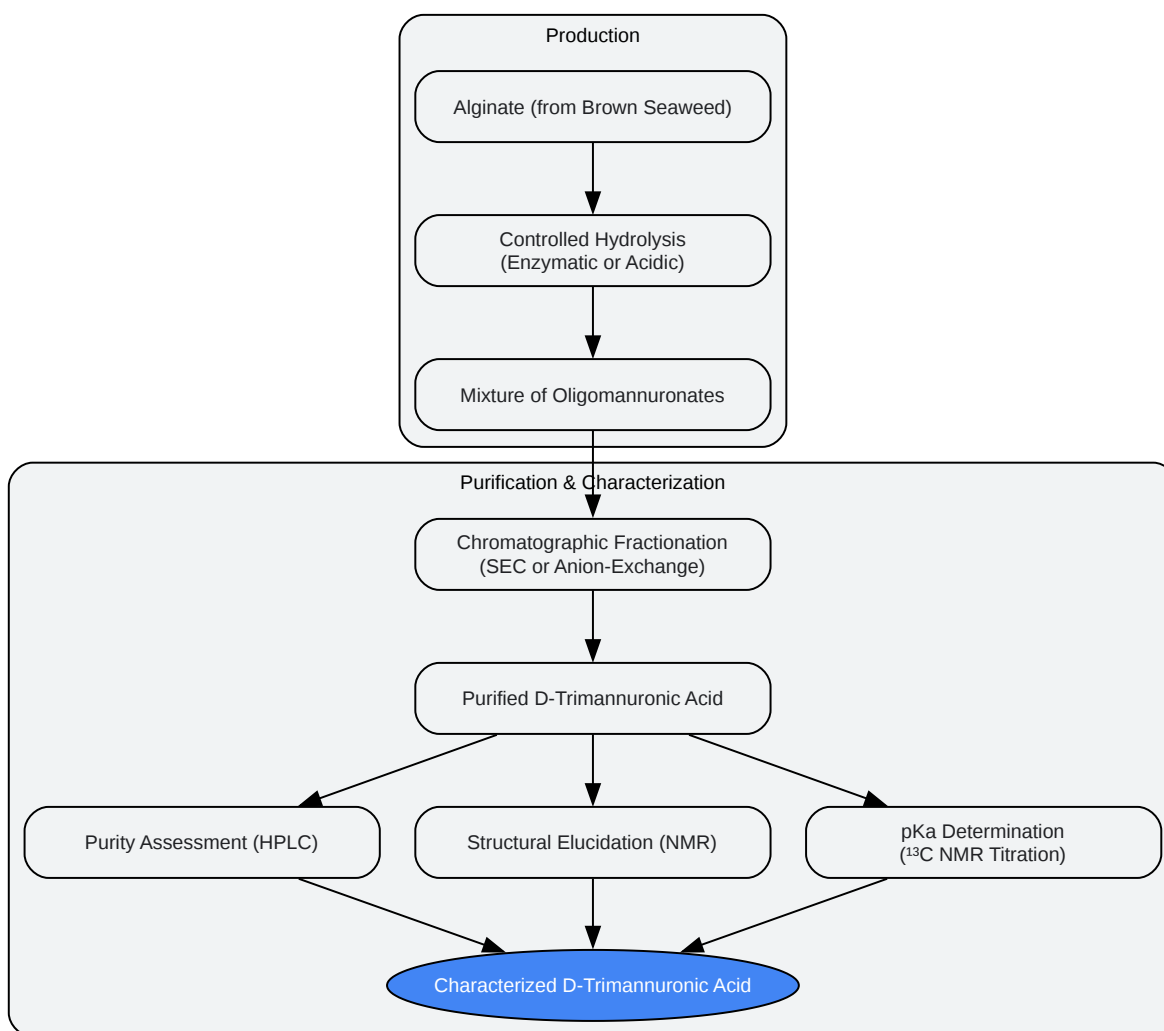
This method allows for the determination of the acidity of the carboxyl groups within the oligosaccharide structure.^[6]

- Procedure:
 - Prepare a series of samples of **D-Trimannuronic acid** in D_2O , each adjusted to a different pH value across a range (e.g., pH 1 to 6).
 - Acquire a ^{13}C NMR spectrum for each sample.
 - Identify the resonance signal corresponding to the carboxyl carbon (C6) of the mannuronic acid residues.

- Plot the chemical shift of the carboxyl carbon as a function of pH.
- Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the midpoint of the sigmoidal curve.

Visualizations

Workflow for Production and Characterization of D-Trimannuronic Acid

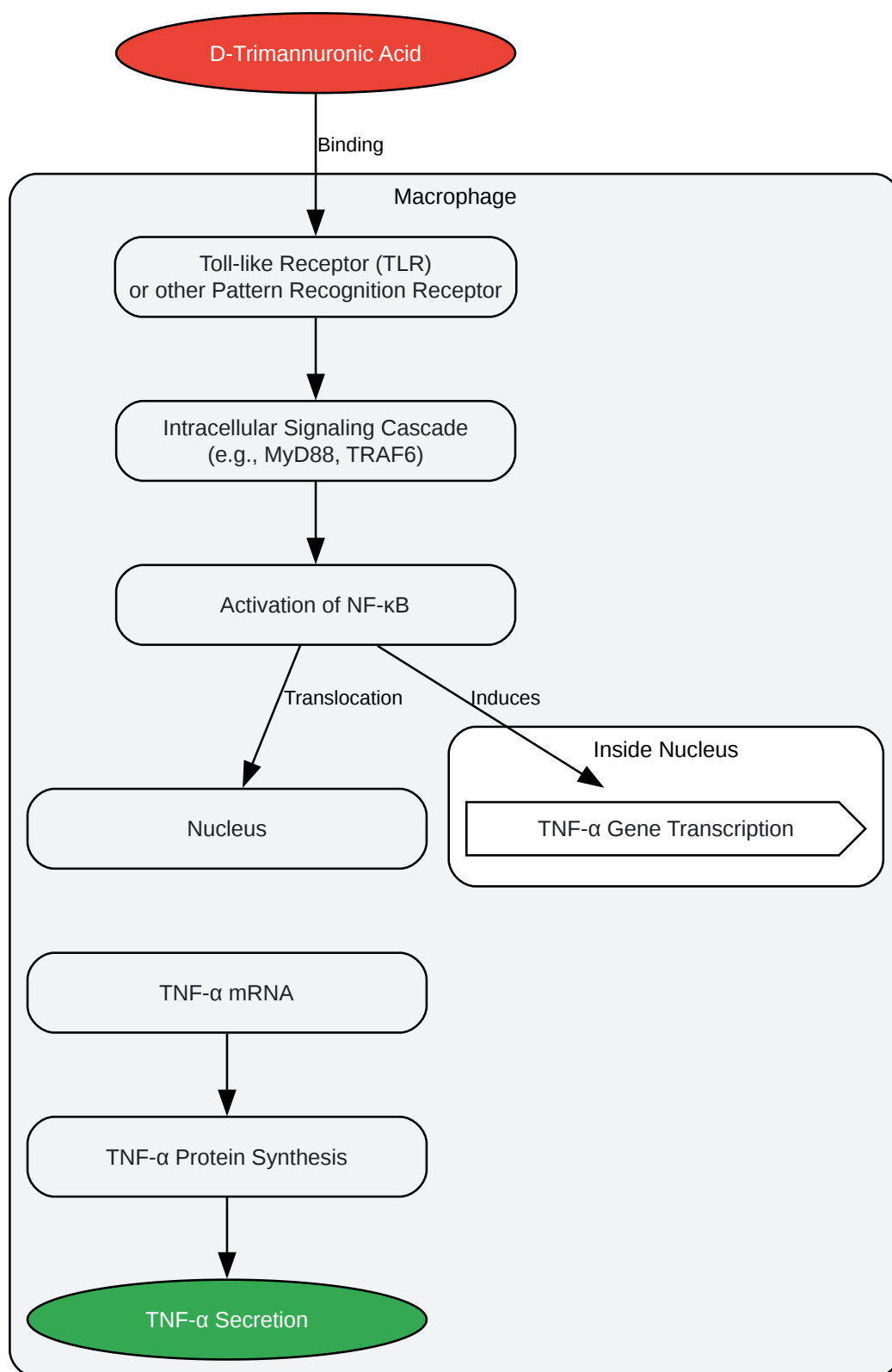


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Caption: Production and characterization workflow for **D-Trimannuronic acid**.

Hypothesized Signaling Pathway for TNF- α Induction

D-Trimannuronic acid has been reported to induce the secretion of Tumor Necrosis Factor-alpha (TNF- α) from macrophage cell lines.[1][2][3] While the precise molecular mechanism is not fully elucidated, a plausible pathway involves pattern recognition receptor activation.



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Caption: Hypothesized pathway for TNF-α induction by **D-Trimannuronic acid**.

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